molecular formula C12H28N2O2 B12717647 3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine CAS No. 63145-11-9

3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine

Cat. No.: B12717647
CAS No.: 63145-11-9
M. Wt: 232.36 g/mol
InChI Key: YAGKYVUYEIAZDQ-UHFFFAOYSA-N
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Description

3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is a chemical compound with the molecular formula C12H28N2O2. It is known for its unique structure, which includes a 3-methylpentane backbone with bis(oxy) linkages to propylamine groups. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine typically involves the reaction of 3-methylpentane-1,5-diol with propylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of primary and secondary amines.

    Substitution: Generation of substituted amine derivatives.

Scientific Research Applications

3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((3-Ethylpentane-1,5-diyl)bis(oxy))bispropylamine
  • 3,3’-((3-Propylpentane-1,5-diyl)bis(oxy))bispropylamine
  • 3,3’-((3-Butylpentane-1,5-diyl)bis(oxy))bispropylamine

Uniqueness

3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is unique due to its specific methyl substitution on the pentane backbone, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specialized applications .

Properties

CAS No.

63145-11-9

Molecular Formula

C12H28N2O2

Molecular Weight

232.36 g/mol

IUPAC Name

3-[5-(3-aminopropoxy)-3-methylpentoxy]propan-1-amine

InChI

InChI=1S/C12H28N2O2/c1-12(4-10-15-8-2-6-13)5-11-16-9-3-7-14/h12H,2-11,13-14H2,1H3

InChI Key

YAGKYVUYEIAZDQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCCN)CCOCCCN

Origin of Product

United States

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